RFRP-3(human) (TFA)

Description

Discovery and Classification of RFamide-Related Peptides

Historical Context and Identification

The RFamide peptide family originated from the discovery of FMRFamide (Phe-Met-Arg-Phe-amide) in the ganglia of the clam Macrocallista nimbosa in 1977. Subsequent research identified homologous peptides in vertebrates, characterized by the conserved C-terminal RFamide motif. In mammals, five subgroups emerged:

- Neuropeptide FF (NPFF) group : Includes NPFF and neuropeptide AF (NPAF).

- Gonadotropin-Inhibitory Hormone (GnIH) group : Comprises RFRP-1 (Neuropeptide SF) and RFRP-3 (Neuropeptide VF).

- 26RFa/QRFP group : Encompasses 26RFa and its extended form, 43RFa.

- Kisspeptin group : Includes kisspeptin-54, -14, -13, and -10.

- Prolactin-Releasing Peptide (PrRP) group : Contains PrRP31 and PrRP20.

RFRP-3 was first isolated from human hypothalamic extracts using immunoaffinity purification and mass spectrometry. Its identification as a GnIH homolog in humans marked a breakthrough in understanding vertebrate reproductive regulation.

Table 1: Classification of Human RFamide Peptides

| Group | Peptide | Sequence (C-Terminal) | Biological Role |

|---|---|---|---|

| GnIH | RFRP-3 | VPNLPQRF-NH₂ | Gonadotropin inhibition |

| NPFF | NPFF | FLFQPQRF-NH₂ | Pain modulation |

| 26RFa/QRFP | 26RFa | GGFSFRF-NH₂ | Appetite regulation |

| Kisspeptin | Kisspeptin-10 | YNWNSFGLRF-NH₂ | Gonadotropin-releasing hormone stimulation |

| PrRP | PrRP20 | SGIRPVGRF-NH₂ | Prolactin release modulation |

[Adapted from ]

Properties

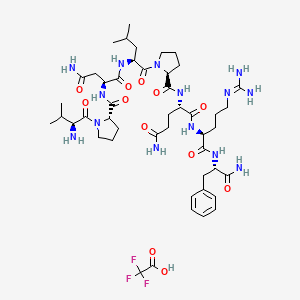

Molecular Formula |

C47H73F3N14O12 |

|---|---|

Molecular Weight |

1083.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H72N14O10.C2HF3O2/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26;3-2(4,5)1(6)7/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52);(H,6,7)/t27-,28-,29-,30-,31-,32-,33-,36-;/m0./s1 |

InChI Key |

LCBRZDXHPQCTQQ-UVBOWJBISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

Polyethylene glycol (PEG)-modified polystyrene resins are preferred for their solvation properties, which reduce peptide chain aggregation during synthesis. A typical protocol involves:

Deprotection and Coupling Cycles

Each cycle involves:

- Fmoc removal : 20% piperidine in dimethylformamide (DMF) for 2 × 10 minutes.

- Amino acid coupling : Activated using aminium-derived reagents (e.g., HBTU, HATU) with a 4-fold molar excess of Fmoc-amino acids. Coupling times range from 30–60 minutes, monitored via Kaiser tests.

Critical parameter : Aggregation-prone sequences (e.g., hydrophobic regions) require pseudoproline dipeptides or depsipeptide units to improve yield.

Cleavage and Side-Chain Deprotection

After sequence assembly, the peptide-resin is treated with a cleavage cocktail to release the peptide and remove side-chain protections. For RFRP-3(human):

- Reagent : Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours at room temperature.

- TFA role : Acts as a strong acid to cleave the peptide from the resin and remove tert-butyl, trityl, and other acid-labile groups.

Outcome : Crude RFRP-3(human) is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using:

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI)-MS validates the molecular weight:

Synthesis Challenges and Optimization

Sequence-Dependent Difficulties

The VPNLPQRF sequence contains aggregation-prone regions (e.g., Pro-Leu-Pro-Gln). Mitigation strategies include:

Scale-Up Considerations

Bulk synthesis (e.g., for clinical trials) requires:

- Continuous-flow SPPS : Reduces reaction times and improves consistency.

- Cost-effective resins : PEG-PS resins with higher loading capacities (0.6–1.0 mmol/g).

Comparative Analysis of Synthesis Protocols

The table below summarizes key parameters for RFRP-3(human) synthesis:

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Resin | Rink amide MBHA | PEG-PS (0.6 mmol/g) |

| Coupling reagent | HBTU/HOBt | HATU/6-Cl-HOBt |

| Cleavage time | 3 hours | 2 hours |

| Purity (HPLC) | ≥95% | ≥98% |

| Yield (crude) | 60–70% | 75–85% |

Data derived from.

Chemical Reactions Analysis

Types of Reactions

RFRP-3 undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Replacement of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products formed from these reactions include modified peptides with altered biological activity, which are used for structure-activity relationship studies .

Scientific Research Applications

Role in Reproductive Health

RFRP-3 plays a significant role in the regulation of reproductive hormones. It influences the secretion of gonadotropin-releasing hormone (GnRH) and subsequently affects luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.

Case Studies

A study demonstrated that RFRP-3 significantly increased apoptosis in cumulus cells from yaks, suggesting its involvement in follicular dynamics and oocyte maturation . This finding highlights the potential for RFRP-3 to be used in fertility treatments or to understand reproductive disorders.

Pain Management

RFRP-3 has been implicated in the modulation of pain pathways, particularly through its interaction with the neuropeptide FF receptor (NPFF1R).

Research Findings

- A recent study identified RF3286, a selective NPFF1R antagonist, which effectively blocked RFRP-3-induced hyperalgesia while preserving analgesic effects of opioids like fentanyl . This suggests that targeting the RFRP-3 pathway could improve pain management strategies.

Data Table: Effects of RFRP-3 on Pain Modulation

| Study Reference | Methodology | Findings |

|---|---|---|

| In vivo mouse model | RF3286 blocked hyperalgesia induced by RFRP-3 | |

| In vitro cell assays | RFRP-3 modulated nociceptive signaling pathways |

Neurophysiological Implications

RFRP-3's influence extends beyond reproductive functions to broader neurophysiological effects.

Central Nervous System Effects

Research indicates that RFRP-3 is involved in regulating circadian rhythms and stress responses through its actions on various brain regions . Its projections are found throughout the diencephalon and limbic system, suggesting a role in emotional and behavioral regulation.

Case Studies

In rodent models, alterations in RFRP-3 levels were linked to changes in anxiety-like behaviors and stress responses, indicating potential therapeutic targets for anxiety disorders .

Summary of Potential Applications

The applications of RFRP-3 (human) (TFA) are diverse and impactful across several fields:

| Application Area | Potential Benefits |

|---|---|

| Reproductive Health | Modulation of gonadotropin secretion; fertility treatments |

| Pain Management | Improved analgesic strategies; reduction of opioid-induced hyperalgesia |

| Neurophysiology | Regulation of mood and stress responses; therapeutic targets for anxiety |

Mechanism of Action

RFRP-3 exerts its effects by binding to G-protein coupled receptor 147 (GPR147). This interaction inhibits the release of gonadotropins, thereby regulating reproductive functions. Additionally, RFRP-3 modulates feeding behavior and energy homeostasis by interacting with other neuropeptides in the hypothalamus .

Comparison with Similar Compounds

Structural and Functional Comparison of RFamide Peptides

| Compound | Structure | Receptor | Primary Functions | Species Specificity |

|---|---|---|---|---|

| RFRP-3 (Human) | VPNLPQRF-NH₂ | GPR147 | Inhibits LH, delays puberty, stimulates GH | Humans, sheep, rodents |

| RFRP-1 | SLTFPSLPQRF-NH₂ | GPR147 | Modulates prolactin, unclear reproductive role | Humans, rodents, birds |

| Avian GnIH | SIKPSAYLPLRF-NH₂ | GPR147 | Inhibits gonadotropins, regulates seasonal reproduction | Birds, fish |

| Kisspeptin | KISS-1 (e.g., KP-10) | GPR54 | Stimulates GnRH/LH surge, promotes puberty | Mammals, birds, fish |

Key Findings :

- RFRP-3 vs. RFRP-1 : Both bind GPR147, but RFRP-1’s role in mammals is less defined. While RFRP-3 robustly inhibits LH, RFRP-1 primarily stimulates prolactin in rats .

- RFRP-3 vs. Avian GnIH : Despite structural homology, GnIH in birds directly suppresses gonadotropins year-round, whereas RFRP-3’s role in seasonal reproduction is species-specific (e.g., active in sheep, inconsistent in rodents) .

- RFRP-3 vs. Kisspeptin : Kisspeptin (GPR54 agonist) opposes RFRP-3 by activating GnRH neurons. In female rats, RFRP-3 suppresses kisspeptin mRNA, delaying puberty .

Species-Specific Actions of RFRP-3

Mechanistic Insights :

- Sex Differences : In female hamsters, RFRP-3 suppresses LH via ERα-expressing neurons, while males show LH stimulation due to distinct GPR147 distribution .

- Developmental Stage : Prepubertal rats exhibit RFRP-3 sensitivity, but ovarian removal abolishes LH suppression, suggesting estrogen-dependent pathways .

Functional Overlap with Non-RFamide Peptides

Q & A

Q. What are the primary molecular targets and signaling pathways modulated by RFRP-3(human) (TFA)?

RFRP-3(human) (TFA) acts as a selective agonist of the NPFF1 receptor (GPR147), inhibiting forskolin-induced cAMP synthesis with an IC50 of 0.7 nM in transfected CHO cells . It also suppresses Ca<sup>2+</sup> mobilization in gonadotropes, directly impacting gonadotropin secretion (e.g., LH and FSH) . Methodologically, confirm receptor specificity using competitive binding assays with radiolabeled ligands and validate cAMP inhibition via ELISA or FRET-based biosensors .

Q. Which experimental models are optimal for studying RFRP-3(human) (TFA) in reproductive neuroendocrinology?

In vitro: Use primary pituitary cell cultures or immortalized gonadotrope cell lines (e.g., LβT2) to assess dose-dependent effects on LH/FSH secretion . In vivo: Employ gonadectomized, steroid-primed rodent models (e.g., Syrian hamsters or rats) to isolate RFRP-3’s effects on GnRH neuronal activity and pulsatile hormone release . Note that sex-specific responses necessitate separate cohorts for males and females .

Q. How should RFRP-3(human) (TFA) be prepared and stored to ensure stability?

The peptide is typically stored as a lyophilized powder at -20°C (stable for 3 years). For solubility, reconstitute in DMSO (10–50 mM stock) or sterile water, followed by dilution in PBS or culture media. Avoid freeze-thaw cycles; aliquot working solutions and store at -80°C for ≤6 months . Validate peptide integrity post-reconstitution via HPLC or mass spectrometry.

Advanced Research Questions

Q. How can contradictory findings on RFRP-3’s sex-specific effects on LH secretion be resolved?

In female rodents, RFRP-3 suppresses LH surge amplitude during proestrus but has minimal effect in males . To address discrepancies:

- Compare receptor density (GPR147 mRNA/protein) in hypothalamic regions (e.g., AVPV, arcuate nucleus) using qPCR/immunohistochemistry .

- Use conditional knockout models to dissect sex steroid-dependent vs. independent pathways .

- Conduct cross-species studies (e.g., sheep vs. rodents) to assess evolutionary conservation of sex-specific mechanisms .

Q. What methodological improvements are needed to enhance translational relevance of RFRP-3 studies?

- Replace transformed cell lines (e.g., HEC-1A) with primary human endometrial or pituitary cells to better mimic in vivo conditions .

- Validate proteomic data (e.g., LC-MS/MS-identified proteins) via Western blot or targeted metabolomics .

- Monitor autophagic flux (e.g., LC3-II/GFP-LC3 puncta) when studying RFRP-3’s role in cellular stress responses .

Q. How does RFRP-3(human) (TFA) interact with kisspeptin-GnRH signaling in seasonal reproduction?

Chronic RFRP-3 infusion reactivates reproductive activity in photoperiod-sensitive hamsters by upregulating ARC kisspeptin expression and restoring GnRH pulsatility . To study this:

- Use melatonin-treated or short-day-adapted models to simulate seasonal changes .

- Perform dual-label immunohistochemistry to map RFRP-3 receptor co-localization with kisspeptin neurons .

- Measure E2-dependent feedback loops via ovariectomy with hormone replacement .

Q. What strategies mitigate variability in RFRP-3’s effects across species or experimental conditions?

- Standardize administration routes: Intracerebroventricular (ICV) injections target central pathways, while systemic delivery assesses peripheral effects .

- Control for diurnal rhythms by timing injections to coincide with hormone surges (e.g., afternoon in proestrus rodents) .

- Use species-specific peptide analogs (e.g., human vs. murine RFRP-3) to avoid cross-reactivity artifacts .

Q. How can researchers optimize dose-response studies given RFRP-3’s IC50 of 0.7 nM?

- Test a logarithmic concentration range (0.1–100 nM) in in vitro cAMP assays .

- For in vivo studies, pre-determine bioavailability using tracer-labeled RFRP-3 and adjust doses for blood-brain barrier penetration .

- Combine with GnRH challenges to evaluate RFRP-3’s modulatory effects on gonadotrope sensitivity .

Methodological and Analytical Considerations

Q. What are the limitations of current RFRP-3(human) (TFA) research, and how can they be addressed?

- Limitation : Overreliance on rodent models limits human relevance. Solution : Use human pituitary organoids or induced pluripotent stem cell-derived neurons .

- Limitation : Inconsistent peptide stability in long-term in vivo studies. Solution : Implement osmotic pumps for sustained, controlled release .

Q. How should conflicting data on RFRP-3’s role in food intake and growth hormone (GH) be interpreted?

While RFRP-3 stimulates GH in male rats, it suppresses feeding in females. Design studies to:

- Compare hypothalamic RFRP-3 projections to appetite-regulating nuclei (e.g., NPY/AgRP neurons) .

- Use conditional GPR147 knockouts to disentangle GH-specific vs. reproductive pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.